Eosin isothiocyanate
Overview
Description
Eosine-5-isothiocyanate is a fluorescence probe.
Eosin 5-isothiocyanate is the 2',4',5',7'-tetrabromo-5-isothiocyanato derivative of fluorescein; exhibits phosphorescence with an emission maximum at ~680 nm. It is an organobromine compound, a fluorescein and an isothiocyanate.
Scientific Research Applications
Phototoxicity in Human Erythrocytes : EITC is significantly more effective in sensitizing delayed photo-hemolysis of human erythrocytes compared to eosin. This effect persists even after extensive washing of cells treated with EITC. Phototoxicity is linked to the binding of the sensitizer to the band 3 protein, a component of erythrocyte membranes (Pooler & Girotti, 1986).
Conformational Studies of Ferredoxin-NADP+ Reductase : EITC has been used to study the conformation of ferredoxin-NADP+ reductase in thylakoid membranes. The bound EITC acted as a spectroscopic probe for conformational changes, providing insights into the rotational diffusion and flexibility of the enzyme (Wagner et al., 1982).
Investigation of Slow Rotational Diffusion of Macromolecules : EITC has been used as a probe in studies measuring the slow rotational diffusion of macromolecules. This research has contributed to understanding the properties of eosin-protein conjugates and their applications in biophysical studies (Cherry et al., 1976).
Anion Transport Channels in Erythrocytes : The interaction between EITC and human erythrocyte ghosts was studied, revealing insights into anion transport channels. This study focused on the fluorescence quenching and absorption difference spectroscopy of the ghost-EITC system (Sato et al., 1985).
Lateral Mobility of Adsorbed Proteins : Research on the lateral mobility of EITC-labeled bovine serum albumin adsorbed to surfaces provided insights into surface diffusion and the coexistence of mobile and immobile populations of adsorbed proteins (Tilton et al., 1990).
Fluorescence Behaviour of Polymers with Fluorescein Labels : Studies on the labeling of macromolecules with fluorescein and eosin highlighted the influence of the labeling method on fluorescence behavior. This research has implications for the motion, location, and environmental studies of polymers (Carvell et al., 1998).
Photoredox Catalysis in Organic Synthesis : EITC has been applied as a photoredox catalyst in organic synthesis. Its low cost and availability make it an attractive alternative to traditional inorganic transition metal photocatalysts (Hari & König, 2014).
Mechanism of Action
Target of Action
Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .
Mode of Action
This compound interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .
Biochemical Pathways
Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .
Pharmacokinetics
It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .
Safety and Hazards
Future Directions
Eosin-mediated photo-redox polymerization has demonstrated applications in biosensors as a signal amplification method for molecular recognition events . Observing oxygen tolerance limits and experimentally validating the reaction mechanism can help better understand the eosin photopolymerization system and its applications in diagnostic assay signal amplification .
Biochemical Analysis
Biochemical Properties
Eosin Isothiocyanate interacts with various biomolecules, particularly proteins. It is used to label amino groups on proteins, which allows for the study of these proteins in a variety of biochemical reactions . The nature of these interactions is primarily through the formation of covalent bonds with the amino groups on proteins .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used in conjunction with tertiary amines as a water-soluble photoinitiation system to photopolymerize targeted coatings on live cells . This suggests that this compound can influence cell function by interacting with specific cellular components and inducing biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a photoinitiator. In the presence of light, this compound can initiate radical copolymerization reactions . This process involves the generation of reactive species and nucleophilic substrates for proximal protein oxidation and trapping . This mechanism allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in eosin-mediated photo-redox polymerization experiments, the polymer formation was found to be dependent on the oxygen exposure and this compound concentration . This suggests that the stability and long-term effects of this compound on cellular function can be influenced by various experimental conditions.
Properties
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXYXYGSUXANME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975933 | |
Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60520-47-0 | |
Record name | Eosin 5-isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eosine-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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